molecular formula C13H14O4 B1665395 1'-Acetoxychavicol acetate CAS No. 52946-22-2

1'-Acetoxychavicol acetate

Cat. No. B1665395
CAS RN: 52946-22-2
M. Wt: 234.25 g/mol
InChI Key: JAMQIUWGGBSIKZ-ZDUSSCGKSA-N
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Description

1’-Acetoxychavicol acetate is an acetate ester that is chavicol acetate substituted by an acetoxy group at position 1’. It has a role as a plant metabolite, a NF-kappaB inhibitor, and an antineoplastic agent. It is an acetate ester and a phenylpropanoid .


Molecular Structure Analysis

ACA has a molecular formula of C13H14O4 and a molecular weight of 234.25 g/mol . Its IUPAC name is [4-[(1S)-1-acetyloxyprop-2-enyl]phenyl] acetate . The structure of ACA includes an acetyl group at position 1’, an acetyl group at position 4, and an unsaturated double bond between positions 2’ and 3’ .

Scientific Research Applications

  • Surface modification with plerixafor octahydrochloride (AMD3100) was used to target CXCR4-expressing prostate cancer cells. Results Summary: The ACA-loaded NLCs showed improved cytotoxic and anti-metastatic properties in vitro and significant anti-tumor efficacy in vivo without affecting the physiological states of the test subjects .
  • ACA was tested against insect cell lines to determine its toxicity and efficacy as a botanical insecticide. Results Summary: ACA demonstrated higher toxicity for Sf9 cells compared to azadirachtin and was significantly less toxic for HepG2 cells, indicating its potential as a selective insecticide .
  • ACA was formulated into NLCs using methods like melt and high shear homogenization. Results Summary: The ACA-loaded NLCs exhibited ideal physicochemical properties, successful encapsulation, and sustained drug release, suggesting their use as targeting carriers for cytotoxic drugs .
  • ACA’s toxicity was assessed in vitro using insect cell lines. Results Summary: The studies revealed ACA’s selective toxicity, which could be beneficial for pest management without harming non-target organisms .
  • ACA’s effects were studied in various in vitro and in vivo models to understand its impact on different biological pathways. Results Summary: ACA was found to activate AMP-activated protein kinase (AMPK), which plays a central role in the prevention of diseases like cancer and diabetes .
  • ACA was administered to mice on a high-fat and high-sucrose diet to observe its effects on fat accumulation. Results Summary: ACA prevented visceral fat accumulation in the mice, indicating its potential antiobesity properties .
  • Wound closure was measured by scratch assay, and protein expressions were analyzed using Western blot, immunofluorescence, and immunohistochemical analyses. Results Summary: ACA induced keratinocyte migration and wound closure, improved re-epithelialization in human skin ex vivo wounds, and enhanced collagen I and elastin expressions in human skin fibroblasts .
  • Sublethal concentrations of ACA were used to inhibit the expression of proteins related to bacterial adhesion and invasion, and to enhance the expression of proteins associated with oxidative stress response and ATP synthesis. Results Summary: The proteomic analysis revealed that ACA could suppress the expression of proteins involved in critical bacterial functions, suggesting its potential as an antimicrobial agent .
  • ACA was tested against various bacterial strains to assess its inhibitory effects on bacterial growth and survival. Results Summary: The compound showed significant antibacterial activity, suggesting its potential use as a natural antibacterial agent .
  • ACA was applied topically on early third-instar larvae of the pest insect to assess its toxicity and efficacy. Results Summary: The treatment with ACA resulted in significant larval growth inhibition and developmental abnormalities, indicating its potential as a botanical insecticide .
  • ACA’s effects were studied on cell lines to understand its impact on inflammatory pathways. Results Summary: The compound was found to downregulate the TLR4/MyD88/p38MAPK and JAK/STAT pathways, which are crucial in the inflammatory response .
  • The minimum inhibitory concentrations (MICs) of ACA were determined against various drug-resistant strains of M. tuberculosis. Results Summary: ACA exhibited activity against these resistant strains, suggesting its potential role in the treatment of tuberculosis .

properties

IUPAC Name

[4-[(1S)-1-acetyloxyprop-2-enyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-4-13(17-10(3)15)11-5-7-12(8-6-11)16-9(2)14/h4-8,13H,1H2,2-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMQIUWGGBSIKZ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C=C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)[C@H](C=C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967420
Record name 1-[4-(Acetyloxy)phenyl]prop-2-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Acetoxychavicol acetate

CAS RN

52946-22-2, 151986-17-3
Record name 1′-Acetoxychavicol acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52946-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1'-Acetoxychavicol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052946222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(Acetyloxy)phenyl]prop-2-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-[4-(acetyloxy)phenyl]prop-2-en-1-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1'-ACETOXYCHAVICOL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQV3080A20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1'-Acetoxychavicol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041006
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,700
Citations
M Narukawa, K Koizumi, Y Iwasaki… - Bioscience …, 2010 - academic.oup.com
We investigated the activation of transient receptor potential cation channel (TRP) subfamily V, member 1 (TRPV1) and TRP subfamily A, member 1 (TRPA1) by 1′-acetoxychavicol …
Number of citations: 35 academic.oup.com
D Zhang, L Zou, DT Wu, QG Zhuang, HB Li… - Industrial Crops and …, 2021 - Elsevier
Galangal (Alpinia galanga (Linn.) Willd) is a perennial aromatic rhizomatous plant with great industrial importance. In this study, four major antibacterial compounds were isolated from …
Number of citations: 9 www.sciencedirect.com
JW Seo, SC Cho, SJ Park, EJ Lee, JH Lee, SS Han… - PloS one, 2013 - journals.plos.org
… In this study we evaluated the effect of 1′-acetoxychavicol acetate (ACA) isolated from Alpinia galanga rhizomes in a mouse model of ovalbumin (OVA)-induced asthma. To generate …
Number of citations: 60 journals.plos.org
K Awang, MN Azmi, LIL Aun, AN Aziz, H Ibrahim… - Molecules, 2010 - mdpi.com
1’-(S)-1’-Acetoxychavicol acetate (ACA) isolated from the Malaysian ethno-medicinal plant Alpinia conchigera Griff. was investigated for its potential as an anticancer drug. In this …
Number of citations: 85 www.mdpi.com
C Latha, VD Shriram, SS Jahagirdar… - Journal of …, 2009 - Elsevier
… The principal compound responsible for the activity was identified as 1′-acetoxychavicol acetate. 1′-Acetoxychavicol acetate demonstrated the ability to cure plasmid encoded …
Number of citations: 84 www.sciencedirect.com
SPM Sok, D Ori, A Wada, H Okude… - International …, 2021 - academic.oup.com
… 1′-Acetoxychavicol acetate (ACA) is a natural compound in the rhizome of tropical ginger Alpinia species with anti-microbial, anti-allergic and anti-cancer properties. In this study, we …
Number of citations: 18 academic.oup.com
A Kondo, H Ohigashi, A Murakami… - Bioscience …, 1993 - Taylor & Francis
Chemical carcinogenesis is known to be induced by the initiation-promotion process. 1) Therefore, inhibiting this promotion process could be one of the most promising ways to prevent …
Number of citations: 85 www.tandfonline.com
J Wang, L Zhang, G Chen, J Zhang, Z Li, W Lu… - Breast cancer research …, 2014 - Springer
… The purpose of this study is to investigate whether the natural agent 1′-acetoxychavicol acetate (ACA), derived from the rhizomes and seeds of Languas galanga, could suppress …
Number of citations: 39 link.springer.com
Y Ye, B Li - Journal of general virology, 2006 - microbiologyresearch.org
… Here, it was shown that 1′S-1′-acetoxychavicol acetate (ACA), a small molecular compound isolated from the rhizomes of Alpinia galanga, inhibited Rev transport at a low …
Number of citations: 106 www.microbiologyresearch.org
A Kojima-Yuasa, I Matsui-Yuasa - Journal of medicinal food, 2020 - liebertpub.com
1′-Acetoxychavicol acetate (ACA) is found in the rhizomes or seeds of Alpinia galanga and Alpinia conchigera, which are used as traditional spices in cooking and traditional …
Number of citations: 11 www.liebertpub.com

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